Dual MEK/ERK and STAT3 Pathway Suppression: Single-Agent Polypharmacology Versus Trametinib
In a direct head-to-head experiment using mouse dysplastic gastric organoids, pyrvinium embonate treatment significantly downregulated both phospho-ERK and phospho-STAT3 levels. Western blot quantification showed that pyrvinium reduced the p-ERK/total ERK ratio and the p-STAT3/total STAT3 ratio, whereas the selective MEK inhibitor trametinib suppressed only p-ERK without affecting p-STAT3. This demonstrates that pyrvinium embonate achieves dual pathway blockade as a single agent, in contrast to trametinib's single-pathway activity [1].
| Evidence Dimension | Phospho-ERK and phospho-STAT3 suppression in gastric organoids |
|---|---|
| Target Compound Data | Pyrvinium embonate: significant reduction in both p-ERK/total ERK and p-STAT3/total STAT3 ratios (exact ratios reported in Western blot figures) |
| Comparator Or Baseline | Trametinib (MEK inhibitor): significant reduction in p-ERK/total ERK ratio only; p-STAT3 not suppressed |
| Quantified Difference | Pyrvinium suppressed STAT3 phosphorylation in addition to ERK; trametinib showed no STAT3 suppression |
| Conditions | Mist1-Kras mouse dysplastic gastric organoids; Western blot analysis after 1-day treatment |
Why This Matters
This dual-pathway blockade enables pyrvinium embonate to induce cell death in dysplastic organoids (where trametinib alone is insufficient), making it uniquely suitable for precancerous gastric lesion research where both MEK/ERK and STAT3 pathways are co-activated.
- [1] Choi E, et al. Figure 3: Pyrvinium suppresses mouse dysplastic organoids through a double blockade of ERK and STAT3 signaling pathways. Gastroenterology. 2024;166(1):117-131. doi:10.1053/j.gastro.2023.09.040 View Source
